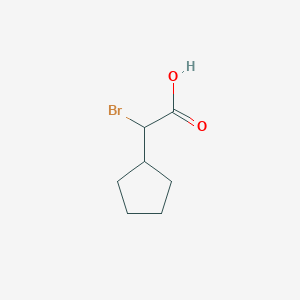

2-Bromo-2-cyclopentylacetic acid

Descripción

2-Bromo-2-cyclopentylacetic acid (CAS 53389-30-3) is a brominated acetic acid derivative featuring a cyclopentyl substituent at the alpha position of the carboxylic acid group. It is commercially available with a purity of ≥97% and is stored at room temperature under standard transportation conditions . The compound’s structure combines a reactive bromine atom with an alicyclic cyclopentyl group, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cyclization processes.

Propiedades

IUPAC Name |

2-bromo-2-cyclopentylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPJNXOZPQMJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-cyclopentylacetic acid typically involves the bromination of cyclopentylacetic acid. One common method is the reaction of cyclopentylacetic acid with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions .

Industrial Production Methods: Industrial production of 2-Bromo-2-cyclopentylacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-2-cyclopentylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxy-2-cyclopentylacetic acid.

Reduction Reactions: The compound can be reduced to cyclopentylacetic acid using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of 2-Bromo-2-cyclopentylacetic acid can yield cyclopentanone derivatives.

Common Reagents and Conditions:

Substitution: Hydroxide ions in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Substitution: 2-Hydroxy-2-cyclopentylacetic acid.

Reduction: Cyclopentylacetic acid.

Oxidation: Cyclopentanone derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-2-cyclopentylacetic acid is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-Bromo-2-cyclopentylacetic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, influencing specific pathways and exerting biological effects .

Comparación Con Compuestos Similares

Brominated Acetic Acid Derivatives

The bromine atom at the alpha position of the acetic acid moiety is a critical functional group that influences reactivity. Below is a comparison with analogous brominated acetic acids:

*Similarity indices are derived from structural comparisons in and .

Key Observations :

- Cyclopentyl vs. Phenyl Substituents : The cyclopentyl group in 2-bromo-2-cyclopentylacetic acid introduces steric hindrance and reduces aromaticity compared to phenyl-substituted analogs (e.g., 2-bromo-2-phenylacetic acid). This difference impacts solubility and reaction kinetics in SN2 mechanisms .

- Positional Isomerism : 1-Bromocyclopentanecarboxylic acid (CAS 56447-24-6) shares the cyclopentyl backbone but positions the bromine on the ring rather than the acetic acid chain. This alters its reactivity profile, favoring ring-opening reactions over nucleophilic substitutions at the alpha carbon .

Halogenated Alicyclic Acids

Compounds with alicyclic or bicyclic frameworks exhibit distinct physicochemical properties:

- 2-Bromo-2-(3-bromoadamantan-1-yl)acetic acid (CAS 102516-42-7): This adamantane derivative shares a brominated acetic acid structure but features a rigid adamantane group. The adamantane moiety enhances thermal stability and may influence bioavailability in drug design .

- The hydroxyl group could participate in hydrogen bonding, unlike the carboxylic acid group in the target compound .

Functional Group Variations

- This compound may exhibit different regioselectivity in cross-coupling reactions .

- Methyl 2-bromo-2-(4-bromophenyl)acetate (CAS 60079-77-8, ): The esterification of the carboxylic acid group reduces acidity and alters solubility, making it more suitable as a prodrug intermediate or protecting group strategy .

Actividad Biológica

2-Bromo-2-cyclopentylacetic acid (CAS No. 53389-30-3) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

2-Bromo-2-cyclopentylacetic acid is characterized by the presence of a bromine atom and a cyclopentyl group attached to an acetic acid moiety. Its structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, particularly receptors involved in metabolic and inflammatory processes.

Research indicates that 2-Bromo-2-cyclopentylacetic acid may act as an antagonist at specific receptors, notably the free fatty acid receptor 2 (FFA2), which is implicated in various metabolic and inflammatory responses. FFA2 is known to mediate the effects of short-chain fatty acids, influencing processes such as insulin secretion and immune cell activation .

The compound has been shown to inhibit neutrophil migration and activation, suggesting its potential role in treating inflammatory diseases. For instance, studies have demonstrated that 2-Bromo-2-cyclopentylacetic acid can effectively block propionate-induced respiratory bursts in neutrophils, indicating a targeted mechanism against inflammation .

Pharmacokinetics

The pharmacokinetic profile of 2-Bromo-2-cyclopentylacetic acid is essential for understanding its therapeutic potential. In animal studies, the compound exhibited favorable absorption characteristics with a half-life of approximately 24 minutes following intravenous administration. The bioavailability was noted to be around 44% when administered orally .

Table 1: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Half-life (t1/2) | 24 minutes |

| Area Under Curve (AUC) | 441,000 ng min/mL |

| Volume of Distribution | 400 mL/kg |

| Clearance (CL) | 11 mL/min/kg |

| Bioavailability (F%) | 44% |

Case Studies

Several studies have explored the therapeutic applications of 2-Bromo-2-cyclopentylacetic acid in various disease models:

- Inflammatory Bowel Disease (IBD) : In models of IBD, the compound demonstrated significant reduction in inflammation markers and improved histological scores compared to control groups. This suggests its potential utility in managing chronic inflammatory conditions .

- Diabetes : The antagonistic action on FFA2 may also provide therapeutic benefits in diabetes management. Research indicates that inhibition of this receptor can enhance insulin sensitivity and glucose metabolism .

- Neuroinflammation : Given the role of FFA2 in neuroinflammatory processes, there is emerging evidence supporting the use of this compound in neurodegenerative disease models where inflammation plays a critical role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.